tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate

Antibacterial quinolones Structure-activity relationship Oral bioavailability

For medicinal chemistry programs requiring conformational rigidity with tunable polarity, this 3,3-disubstituted pyrrolidine scaffold delivers quantifiable gains. Structural analogs often demand late-stage optimization to balance potency and ADME, causing delays. This building block resolves that: - Boosts Gram-positive activity 2-4 fold vs. aminomethyl analogs in quinolone series when used with (3R,1S) stereochemistry. - Pre-installed LogP of 0.7055 and high aqueous solubility minimize the need for downstream polar group introduction in kinase or integrin antagonist programs. - Four discrete stereoisomers are accessible, enabling systematic enantioselective binding SAR. The hydrochloride salt (CAS 2260932-52-1, NLT 97%) is supplied as an ISO-certified solid, supporting GMP-scale campaigns with batch-to-batch consistency.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B13247482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C1(CCN(C1)C(=O)OC(C)(C)C)O)N
InChIInChI=1S/C11H22N2O3/c1-8(12)11(15)5-6-13(7-11)9(14)16-10(2,3)4/h8,15H,5-7,12H2,1-4H3
InChIKeyXZBPOVCWLYLDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure and Procurement Class


tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate (CAS 1779686-56-4; hydrochloride CAS 2260932-52-1) is a chiral, orthogonally protected pyrrolidine building block featuring a Boc-protected ring nitrogen, a tertiary hydroxyl group, and a primary aminoethyl side chain . With molecular formula C₁₁H₂₂N₂O₃ and molecular weight 230.30 g/mol, it belongs to the 3,3-disubstituted pyrrolidine class widely employed as a scaffold for protease inhibitors, kinase modulators, and integrin antagonists [1]. The compound's defining structural signature — a quaternary C3 center bearing both a hydrogen-bond-donating hydroxyl and a basic aminoethyl arm — distinguishes it from simpler 3-substituted or 3,4-disubstituted pyrrolidine intermediates and positions it for applications requiring conformational rigidity coupled with tunable polarity.

Stereochemistry

Chiral quaternary pyrrolidine scaffold with two stereogenic centers for stereospecific SAR

Protection

Orthogonal Boc protection allows selective N-deprotection without disturbing hydroxyl or amino groups

Diversification

1-aminoethyl side chain provides a tunable handle for enhancing target engagement and solubility

Non-Interchangeability Evidence


In-class pyrrolidine building blocks cannot be presupposed interchangeable because small variations in the C3 substitution pattern — chain length, presence/absence of the hydroxyl group, or stereochemistry — produce disproportionately large effects on downstream pharmacological performance. For the 3-(1-aminoethyl)-3-hydroxypyrrolidine motif, the combination of the aminoethyl arm and the quaternary hydroxyl confers a distinct profile of lipophilicity, aqueous solubility, and stereoelectronic constraints that the shorter aminomethyl analog and the des-hydroxy analog cannot reproduce . The evidence compiled in Section 3 demonstrates that these structural differences translate into quantifiable gains in antibacterial potency, oral efficacy, and pharmacokinetic properties when the moiety is deployed in bioactive molecule series [1].

Aminomethyl analog

One-carbon-shorter side chain may reduce Gram-positive potency and oral efficacy profile relative to aminoethyl motif

Des-hydroxy analog

Absence of 3-hydroxyl group removes a hydrogen-bond donor, likely shifting solubility and target interaction

Stereoisomer mismatch

Non-(3R,1S) stereochemistry may not reproduce the biological activity associated with this chiral building block

Product-Specific Evidence Guide


Aminoethyl vs. Aminomethyl Substitution: Potency & Oral Efficacy

In a systematic head-to-head comparison of quinolone antibacterials bearing C7 pyrrolidine side chains, the (3R,1S)-3-(1-aminoethyl)pyrrolidine stereoisomer conferred a 2–4-fold increase in Gram-positive in vitro antibacterial activity and an average 10-fold improvement in oral efficacy relative to the corresponding 7-[3-(aminomethyl)-1-pyrrolidinyl] congener [1]. The study assessed multiple matched molecular pairs across varied quinolone nuclei (quinolone and naphthyridine cores with substitutions at the 1-, 5-, and 8-positions), establishing that the 1-aminoethyl moiety consistently outperforms the aminomethyl moiety. This comparison directly addresses the differentiation between the target compound's 1-aminoethyl side chain and the one-carbon-shorter aminomethyl analog (CAS 114214-73-2) when deployed in bioactive molecule synthesis.

Potency & Oral Efficacy
Class-level
2–4-fold higher Gram-positive in vitro activity; ~10-fold improvement in oral efficacy (PD₅₀)
Supports scaffold selection for antibacterial SAR studies
Matched molecular pair analysis in quinolone series (Domagala 1993)
Antibacterial quinolones Structure-activity relationship Oral bioavailability

Aminoethyl vs. Aminomethyl: Pharmacokinetic Profile

In a parallel SAR study by Kimura et al. (1994), 7-[3-(1-aminoalkyl)pyrrolidinyl]quinolones were directly compared with their 7-[3-(aminomethyl)-1-pyrrolidinyl] counterparts. The 3-(1-aminoethyl)-1-pyrrolidinyl compound (83) displayed superior pharmacokinetic properties, attributed to moderate lipophilicity and higher aqueous solubility relative to the aminomethyl analog (6) . Although these measurements were performed on the fully elaborated quinolone conjugates rather than the Boc-protected intermediate, the differential is driven by the intrinsic physicochemical properties of the 1-aminoethyl vs. aminomethyl substitution pattern. The free-base form of the target compound (LogP 0.7055, MW 230.30 ) vs. the aminomethyl analog (LogP approximately 0.51–0.96 depending on method, MW 216.28 ) shows a modest LogP elevation of ~0.2–0.7 units, consistent with the introduction of one additional methylene group, which fine-tunes membrane permeability without excessive lipophilicity.

Pharmacokinetic Profile
Context-dependent
Superior PK profile; LogP ~0.2–0.7 units higher than aminomethyl analog; higher aqueous solubility
Informs PK-guided scaffold optimization in quinolone series
PK data from quinolone conjugates; building block LogP is predicted
Pharmacokinetics Lipophilicity Aqueous solubility

Stereochemical Sensitivity and Biological Activity

Domagala et al. (1993) explicitly reported that differences in in vitro antibacterial activity between stereoisomers of the 3-(1-aminoethyl)pyrrolidine side chain were significantly greater than previously observed for other optically pure 3-substituted pyrrolidinyl side chains [1]. This heightened stereochemical sensitivity indicates that the 1-aminoethyl group creates a more discriminating pharmacophoric environment than the simpler aminomethyl or unsubstituted pyrrolidine side chains, meaning that stereochemical purity of this building block is more critical to downstream biological outcome than it is for structurally simpler pyrrolidine intermediates. The target compound, bearing two stereogenic centers (C3 of the pyrrolidine ring and C1' of the aminoethyl chain), exists as four possible stereoisomers — a level of chiral complexity that demands rigorous enantiomeric purity control during procurement.

Stereochemical Sensitivity
Class-level
Significantly greater activity differences between stereoisomers vs. simpler 3-substituted pyrrolidines
Reinforces need for enantiopure procurement in chiral recognition research
(3R,1S) configuration identified as optimal in the tested set
Chirality Stereochemistry-activity relationship Enantioselectivity

Purity and Analytical Characterization

Commercially sourced tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate (free base, CAS 1779686-56-4) is supplied at ≥95% purity as confirmed by HPLC and NMR , and is available with a predicted LogP of 0.7055 and a TPSA of 75.79 Ų . The hydrochloride salt (CAS 2260932-52-1) is offered at NLT 97% purity, suitable for GMP-compliant pharmaceutical development workflows . In contrast, the structurally closest alternative — tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate (CAS 114214-73-2) — is typically supplied at 95–97% purity with inter-vendor variability in LogP ranging from -0.72 to 0.96 , reflecting less standardized analytical characterization protocols. The target compound's consistent purity specification across multiple suppliers reduces the risk of batch-to-batch variability in downstream synthesis.

Purity & Characterization
Specification review
Free base ≥95% (HPLC, NMR); HCl salt NLT 97%; consistent LogP ~0.7
Consistent quality specifications reduce batch risk in multi-step synthesis
Comparator aminomethyl analog shows wider inter-vendor LogP variability
Analytical quality control HPLC purity Pharmaceutical intermediate procurement

Chiral Complexity and Stereochemical Diversity

tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate possesses two stereogenic centers (C3 ring carbon and C1' of the aminoethyl chain), giving rise to four possible stereoisomers. This contrasts with the simpler aminomethyl analog (CAS 114214-73-2), which has only one stereogenic center (C3, tertiary alcohol) and thus exists as only two enantiomers — or, if racemic at the aminomethyl carbon, as a less well-defined stereochemical mixture . The additional stereocenter in the target compound expands the accessible stereochemical space for lead optimization, enabling finer tuning of biological activity. The synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines has been established [1], and the pronounced stereochemical dependence of biological activity (Evidence Item 3) underscores that access to all four stereoisomers is a tangible procurement advantage for SAR-driven programs.

Chiral Complexity
Context-dependent
Two stereogenic centers → 4 stereoisomers vs. 2 for aminomethyl analog
Doubled stereochemical diversity enables finer chiral SAR exploration
All four stereoisomers synthesized and characterized (Schroeder 1992)
Chiral building block Stereochemical diversification Drug discovery

Hydroxyl Substituent: Solubility & Hydrogen Bonding

The presence of the tertiary hydroxyl group at C3 distinguishes the target compound from tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate (CAS 1367954-38-8), which lacks this polar substituent. Vendor-reported data indicate that the target compound (free base) is a solid with a calculated TPSA of 75.79 Ų and LogP 0.7055, whereas the des-hydroxy analog is reported as a yellow liquid (consistent with reduced intermolecular hydrogen bonding) with a TPSA of only 55.56 Ų (predicted from structurally analogous N-Boc-pyrrolidines) . The 20 Ų increase in TPSA and the presence of an additional hydrogen-bond donor (the 3-OH) predict enhanced aqueous solubility and provide an additional anchoring point for target protein engagement — an advantage that cannot be achieved with the des-hydroxy building block unless the hydroxyl is introduced later in a separate synthetic step, adding cost and complexity.

Hydroxyl Substituent
Context-dependent
TPSA 75.79 Ų (solid) vs. ~55.56 Ų (liquid) for des-hydroxy analog; additional H-bond donor
Pre-installed hydroxyl eliminates late-stage functionalization, aiding solubility and target binding
Des-hydroxy analog is a liquid, suggesting weaker intermolecular forces
Solubility enhancement Hydrogen bonding Molecular recognition

Application Scenarios


Antibacterial Lead Optimization: Gram-Positive Potency & Oral Bioavailability

Programs synthesizing C7-pyrrolidinyl-substituted quinolones or naphthyridines should replace the standard aminomethyl side chain with the 1-aminoethyl-3-hydroxypyrrolidine motif when in vitro Gram-positive activity needs a 2–4-fold boost or when oral efficacy in murine infection models must improve by approximately 10-fold relative to the aminomethyl benchmark [1]. The (3R,1S) stereochemistry is critical for maximizing this gain.

Kinase & Integrin Inhibitors: Lipophilicity & Solubility Tuning

For ATP-competitive kinase inhibitors or integrin α5β1 antagonist series where the pyrrolidine scaffold serves as a central pharmacophoric element, the target compound's LogP of 0.7055 and high predicted aqueous solubility (Evidence Item 2) offer a favorable starting point for achieving balanced in vitro potency and ADME properties without resorting to late-stage polar group introduction . The 3-OH group provides a pre-installed hydrogen-bond donor for hinge-region or metal-ion interactions.

Stereochemical SAR: Chiral Recognition in Enzymes

Research groups conducting systematic SAR exploration of chiral recognition in protease, polymerase, or deacetylase active sites benefit from the four discrete stereoisomers accessible from the target compound [2]. The heightened stereochemical sensitivity of the 1-aminoethyl substituent (Evidence Item 3) makes it a superior probe for distinguishing enantioselective vs. non-enantioselective binding interactions compared to single-stereocenter pyrrolidine building blocks.

GMP Intermediate Procurement for Scale-Up

The hydrochloride salt form (CAS 2260932-52-1, NLT 97% purity) offers a well-characterized, ISO-certified solid intermediate suitable for large-scale synthesis under GMP conditions . Its consistent purity specification and predicted long-term stability under recommended storage conditions reduce the risk of batch failure during clinical candidate manufacturing.

Application
Selection Property
Validation Focus
Antibacterial quinolone SAR studies
Aminoethyl side-chain scaffold
Gram-positive potency and oral PK model assessment
Kinase/integrin inhibitor optimization
Balanced LogP and aqueous solubility profile
In vitro target engagement and ADME profiling
Chiral recognition SAR exploration
Four stereoisomers from single scaffold
Enantioselective binding and activity assays
Scale-up synthesis under quality-controlled conditions
High-purity HCl salt form
Batch consistency and impurity profiling
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